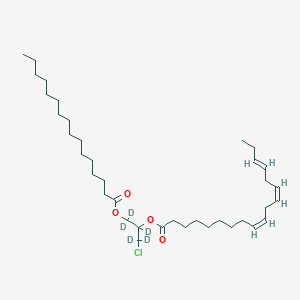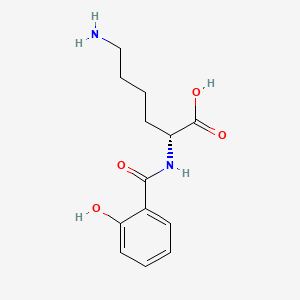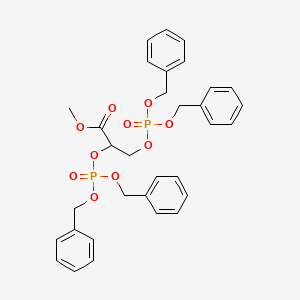
Methyl 2,3-Bis((bis(benzyloxy)phosphoryl)oxy)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,3-Bis((bis(benzyloxy)phosphoryl)oxy)propanoate is a highly specialized and versatile chemical compoundThis compound is characterized by its complex structure, which includes multiple benzyloxy and phosphoryl groups, making it a valuable subject of study for chemists and researchers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3-Bis((bis(benzyloxy)phosphoryl)oxy)propanoate typically involves the reaction of appropriate starting materials under controlled conditions. . The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3-Bis((bis(benzyloxy)phosphoryl)oxy)propanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can lead to the formation of simpler phosphonate derivatives.
Substitution: The benzyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Methyl 2,3-Bis((bis(benzyloxy)phosphoryl)oxy)propanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 2,3-Bis((bis(benzyloxy)phosphoryl)oxy)propanoate exerts its effects involves its interaction with specific molecular targets and pathways. The phosphoryl groups play a crucial role in these interactions, often acting as key functional sites for binding and reactivity. The compound’s structure allows it to participate in various biochemical processes, making it a valuable tool for studying enzyme mechanisms and other biological functions .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[Bis(benzylthio)phosphoryl]acetate: Another compound with similar structural features, used in Horner–Wadsworth–Emmons reactions.
Phosphonodepsipeptides: Compounds with similar phosphorus-containing functional groups, used as enzyme inhibitors and in other biological applications.
Uniqueness
Methyl 2,3-Bis((bis(benzyloxy)phosphoryl)oxy)propanoate is unique due to its specific combination of benzyloxy and phosphoryl groups, which confer distinct chemical and biological properties. Its versatility and potential for various applications make it a valuable compound for research and industrial use .
Properties
Molecular Formula |
C32H34O10P2 |
|---|---|
Molecular Weight |
640.6 g/mol |
IUPAC Name |
methyl 2,3-bis[bis(phenylmethoxy)phosphoryloxy]propanoate |
InChI |
InChI=1S/C32H34O10P2/c1-36-32(33)31(42-44(35,39-24-29-18-10-4-11-19-29)40-25-30-20-12-5-13-21-30)26-41-43(34,37-22-27-14-6-2-7-15-27)38-23-28-16-8-3-9-17-28/h2-21,31H,22-26H2,1H3 |
InChI Key |
DDKXPPSMRYVASQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(COP(=O)(OCC1=CC=CC=C1)OCC2=CC=CC=C2)OP(=O)(OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


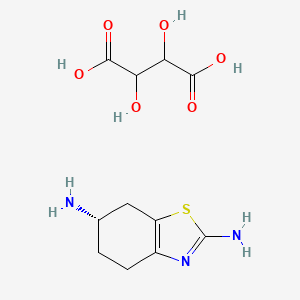
![10,13-Dimethyl-3,7,15-tris(oxidanyl)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13850325.png)


![2-[4-(4-Aminophenyl)piperazin-1-yl]acetamide](/img/structure/B13850340.png)
![5-(Furan-2-yl)-6-(furan-3-yl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B13850347.png)
![5-[(1R)-1,5-Dimethyl-5-hexen-1-yl]-2-methylphenol](/img/structure/B13850355.png)
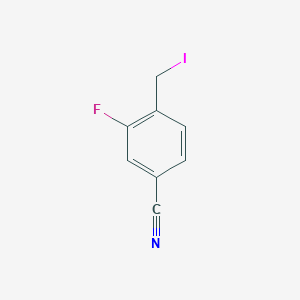
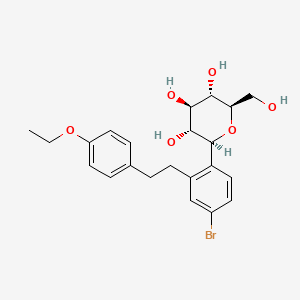
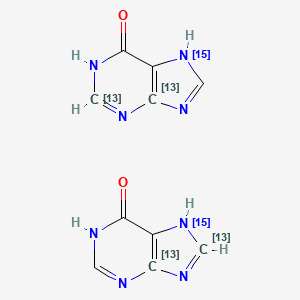
![1-(2-Methoxyphenyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B13850393.png)
